IDO1 Inhibitory Potency: Positioned Between Clinical-Stage Inhibitors and Weak Fragment-Like Compounds
In a recombinant human IDO1 enzyme assay, 1-(7-Methyl-1H-indol-2-yl)propan-1-one exhibited an IC50 of 2.30 μM [1]. This value places it approximately 10-fold less potent than the clinical IDO1 inhibitor epacadostat (IC50 ≈ 0.010–0.072 μM) [2] and over 2000-fold less potent than the irreversible inhibitor linrodostat (IC50 ≈ 0.001 μM) , but significantly more potent than the fragment-like 7-methylindole (IC50 not reported, but structurally minimal) and over 250-fold more potent than the weak IDO1 inhibitor indoximod (IC50 ≈ 6.3–7.7 μM) . This intermediate potency profile makes it a useful tool compound for studying structure-activity relationships (SAR) around the 2-acylindole scaffold without the confounding effects of extreme potency or irreversible binding.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.30 μM (2300 nM) |
| Comparator Or Baseline | Epacadostat: ~0.010–0.072 μM; Linrodostat: ~0.001 μM; Indoximod: ~6.3–7.7 μM |
| Quantified Difference | ~32-fold less potent than epacadostat; ~2300-fold less potent than linrodostat; ~3-fold more potent than indoximod |
| Conditions | Recombinant human IDO1 expressed in E. coli, kynurenine production assay |
Why This Matters
This intermediate potency avoids the pitfalls of extremely potent inhibitors (e.g., potential assay interference, rapid target saturation) while providing sufficient activity for mechanistic and SAR studies.
- [1] BindingDB. (n.d.). BDBM50391359 (CHEMBL2147998). IC50 = 2.30E+3 nM for recombinant human IDO1. View Source
- [2] MedChemExpress. (n.d.). Epacadostat (INCB024360). Product Data Sheet. IC50 = 71.8 nM. View Source
